molecular formula C12H17Cl2NO2 B1451214 N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine CAS No. 1040686-72-3

N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine

Cat. No.: B1451214
CAS No.: 1040686-72-3
M. Wt: 278.17 g/mol
InChI Key: ZIFDJBHBXMBEGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine typically involves the reaction of 2,4-dichlorophenol with 1-bromo-2-propanol to form 2-(2,4-dichlorophenoxy)propanol. This intermediate is then reacted with 2-methoxyethylamine under suitable conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: It is employed in studies related to enzyme inhibition and receptor binding.

    Medicine: Research involving this compound focuses on its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[2-(2,4-Dichlorophenoxy)propyl]-N-(2-methoxyethyl)amine can be compared with similar compounds like:

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-methoxyethyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2NO2/c1-9(8-15-5-6-16-2)17-12-4-3-10(13)7-11(12)14/h3-4,7,9,15H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIFDJBHBXMBEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCOC)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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